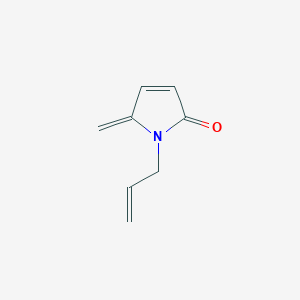
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
Overview
Description
“N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine” is a chemical compound . It is also known as Acetamiprid .
Synthesis Analysis
The synthesis of “N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine” involves the use of Dimethylforamide as a solvent, quaternary ammonium salt as a catalyst, and potassium carbonate, 2-chloro-5-chloro methyl pyridine and excessive imidazolyl alkane are condensed .Molecular Structure Analysis
The empirical formula of “N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine” is C10H11ClN4 . Its molecular weight is 222.67 .Physical And Chemical Properties Analysis
“N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine” has a molecular weight of 222.67 . It is suitable for HPLC and gas chromatography (GC) .Scientific Research Applications
Application in Environmental Health Research
Summary of the Application
“N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine” or “ACETAMIPRID-N-DESMETHYL” is used in environmental health research to study the effects of exposure to acetamiprid, a neonicotinoid insecticide .
Methods of Application
In a prevalence case-control study, spot urine samples were collected from symptomatic patients and non-symptomatic volunteers. The presence of N-desmethyl-acetamiprid, a metabolite of acetamiprid, was quantified using liquid chromatography-tandem mass spectrometry .
Results or Outcomes
The detection of N-desmethyl-acetamiprid was associated with increased prevalence of symptoms such as recent memory loss, finger tremor, headache, general fatigue, palpitation/chest pain, abdominal pain, muscle pain/weakness/spasm, and cough. The odds ratio was 14, indicating a strong association between the detection of N-desmethyl-acetamiprid and the symptoms .
Application in Pesticide Residue Analysis
Summary of the Application
ACETAMIPRID-N-DESMETHYL is used as a reference standard in the determination of acetamiprid-N-desmethyl in urine samples .
Methods of Application
The compound is used in ultra high-performance liquid chromatography coupled with orbitrap high resolution mass spectrometry (UHPLC-HRMS) for the determination of acetamiprid-N-desmethyl in urine samples .
Results or Outcomes
The method allows for the accurate detection and quantification of acetamiprid-N-desmethyl in urine samples, which can be used to assess exposure to the pesticide acetamiprid .
Application in Domestic Pest Control
Summary of the Application
Acetamiprid, the parent compound of ACETAMIPRID-N-DESMETHYL, is used in domestic and public health activities to control various pests such as flies, cockroaches, mosquitoes, ticks, and mites .
Methods of Application
The compound is typically applied in the form of a spray or bait. The specific method of application can vary depending on the type of pest being targeted and the specific product formulation .
Results or Outcomes
Acetamiprid has been found to be effective at various stages of pest growth, helping to control pest populations and prevent infestations .
Application in Neurological Research
Summary of the Application
ACETAMIPRID-N-DESMETHYL is used in neurological research to study the effects of acetamiprid, a neonicotinoid insecticide, on the nervous system .
Methods of Application
In a case-control study, urinary levels of N-desmethyl-acetamiprid were measured in symptomatic patients and compared with those in non-symptomatic volunteers .
Results or Outcomes
The detection of N-desmethyl-acetamiprid was associated with increased prevalence of neurological symptoms such as recent memory loss and finger tremor .
Application in Biomarker Research
Summary of the Application
“N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamiprid” or “ACETAMIPRID-N-DESMETHYL” is used in biomarker research to study the environmental exposure to acetamiprid .
Methods of Application
In a prevalence case-control study, urinary levels of N-desmethyl-acetamiprid were measured and used as a biomarker for environmental exposure to acetamiprid .
Results or Outcomes
The detection of N-desmethyl-acetamiprid was associated with increased prevalence of the symptoms (odds ratio: 14, 95% confidence interval: 3.5–57). Urinary N-desmethyl-acetamiprid can be used as a biomarker for environmental exposure to acetamiprid .
Application in Agricultural Pest Control
Summary of the Application
Acetamiprid, the parent compound of ACETAMIPRID-N-DESMETHYL, is used in agriculture to control sucking insects (Thysanoptera, Hemiptera, mainly aphids) on crops such as leafy vegetables, citrus fruits, pome fruits, grapes, cotton, cole crops, and ornamental plants .
Methods of Application
The compound is typically applied in the form of a spray. The specific method of application can vary depending on the type of pest being targeted and the specific product formulation .
Safety And Hazards
properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEAUPRZTZWBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CN=C(C=C1)Cl)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058744 | |
| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine | |
CAS RN |
190604-92-3 | |
| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)




![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)






![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)